2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-(4-methylphenyl)acetamide
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Description
The compound is a derivative of pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin, which is a heterocyclic compound . It also contains an acetamide group attached to the pyrimidine ring and a 4-methylphenyl group attached to the nitrogen of the acetamide group.
Synthesis Analysis
While the specific synthesis for this compound is not available, related compounds such as 4-oxopyrido[1,2-a]pyrimidines can be synthesized through the reaction of ethoxyalkylidenes with 2-aminopyridine .Scientific Research Applications
Synthesis and Chemical Reactions
One primary research application of this compound and its derivatives is in the field of organic synthesis. For example, research has demonstrated the potential of thieno[2,3-d]pyrimidine derivatives in the synthesis of various heterocyclic compounds. These compounds are synthesized through reactions such as condensation, cyclocondensation, and cyclization under different conditions, including microwave irradiation. These synthetic routes offer pathways to a wide range of derivatives with potential applications in medicinal chemistry and material science (Davoodnia et al., 2009).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal properties of thieno[2,3-d]pyrimidine derivatives are significant areas of research. Studies have shown that some derivatives exhibit good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid. These properties make them promising candidates for developing new antimicrobial agents (Hossan et al., 2012).
Radioligand and Imaging Applications
Another application of this compound's derivatives is in the field of radiopharmaceuticals, where they are used as selective ligands for imaging proteins such as the translocator protein (18 kDa) with positron emission tomography (PET). These derivatives, designed with a fluorine atom in their structure, allow labeling with fluorine-18, facilitating in vivo imaging studies (Dollé et al., 2008).
Anticonvulsant Agents
Research into the anticonvulsant activities of thieno[2,3-d]pyrimidine derivatives has revealed moderate anticonvulsant effects in models of pentylenetetrazole-induced seizures in rats. These findings suggest potential therapeutic applications for these compounds in treating convulsions and related neurological conditions (Severina et al., 2020).
Dual Inhibitors for Cancer Treatment
Derivatives of thieno[2,3-d]pyrimidines have been explored as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), exhibiting potent antitumor activities. Their dual inhibitory action makes them promising candidates for cancer therapy, offering a new avenue for the development of antitumor agents (Gangjee et al., 2009).
Properties
IUPAC Name |
2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-11-4-6-14(7-5-11)23-15(25)9-24-10-21-17-16-12(2)8-13(3)22-19(16)27-18(17)20(24)26/h4-8,10H,9H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBFOBDJJKAQBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=C3C(=CC(=N4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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